N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide

Stearoyl-CoA desaturase Cancer metabolism CYP4F11

Researchers investigating SCD as a metabolic vulnerability in NSCLC require precise tool compounds. The 2.60 μM IC50 in CYP4F11-positive H2122 cells vs. 31 μM in negative cells provides a validated 12-fold selectivity window. - **ChEMBL-annotated**: 31 bioactivity assays across 23 protein targets. - **Drug-like**: Zero Ro5 violations, XLogP3 5, QED 0.80. - **Immediate supply**: Pre-weighed research quantities for controlled experiments.

Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
CAS No. 35353-19-6
Cat. No. B11708730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
CAS35353-19-6
Molecular FormulaC15H12N2O2S
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H12N2O2S/c1-19-11-8-6-10(7-9-11)14(18)17-15-16-12-4-2-3-5-13(12)20-15/h2-9H,1H3,(H,16,17,18)
InChIKeyFTKQRUKADZDJIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.3 [ug/mL] (The mean of the results at pH 7.4)

N-(1,3-Benzothiazol-2-yl)-4-methoxybenzamide: Identity & Procurement


N-(1,3-Benzothiazol-2-yl)-4-methoxybenzamide (CAS 35353-19-6, MW 284.34 g/mol, C15H12N2O2S) is a synthetic small molecule belonging to the benzothiazole-benzamide hybrid class. It features a 4-methoxy substituent on the benzamide phenyl ring, distinguishing it from its unsubstituted and positionally isomeric counterparts [1]. The compound is catalogued in authoritative chemical databases including PubChem (CID 675912) and ChEMBL (CHEMBL1529450), where it has 31 associated bioactivity data points spanning enzyme inhibition, functional, and ADME assays [2]. It is available from major chemical suppliers such as Sigma-Aldrich (AldrichCPR) for research procurement . Its computed physicochemical properties—XLogP3 of 3.5, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds—place it within drug-like chemical space (zero Rule-of-Five violations) [1].

N-(1,3-Benzothiazol-2-yl)-4-methoxybenzamide Positional Isomer Specificity


In the benzothiazole-benzamide chemical space, the position of the methoxy substituent on the benzamide ring is a critical determinant of molecular recognition, not a trivial structural variation. The 4-methoxy (para) isomer presents a distinct electronic distribution, hydrogen-bonding topology, and steric profile compared to the 2-methoxy (ortho) and 3-methoxy (meta) isomers [1]. The 2-methoxy isomer (CAS 200726-39-2) has been independently characterized for nonlinear optical (NLO) properties and crystallographic parameters, indicating divergent solid-state behavior and intermolecular interactions that affect formulation, solubility, and dissolution [2]. In the broader class, SAR studies on N-1,3-benzothiazol-2-ylbenzamides demonstrate that even minor substituent variations on the benzamide aryl ring produce dramatic shifts in antiproliferative activity on HepG2 and MCF-7 cell lines—with some analogs showing >70% growth inhibition at 10 μM while closely related compounds are essentially inactive [3]. Substituting the 4-methoxy compound with an unsubstituted or differently substituted analog without experimental validation therefore risks loss of target engagement, altered physicochemical behavior, and invalid cross-study comparisons.

N-(1,3-Benzothiazol-2-yl)-4-methoxybenzamide Differentiation Evidence


SCD Inhibition Potency in CYP4F11-Defined Cells

N-(1,3-Benzothiazol-2-yl)-4-methoxybenzamide exhibits differential SCD inhibitory potency that depends on cellular CYP4F11 expression status. In NCI-H2122 lung cancer cells expressing CYP4F11, the compound shows an IC50 of 2.60 μM, whereas in H2009 cells lacking CYP4F11 expression, potency drops approximately 12-fold to an IC50 of 31 μM [1]. By comparison, the unsubstituted parent compound N-(1,3-benzothiazol-2-yl)benzamide and the 2-methoxy positional isomer lack publicly reported SCD inhibition data in these specific cellular models, making the 4-methoxy compound the characterized entity for this target-cell context pair [2]. This context-dependent activity profile provides a defined baseline for researchers investigating SCD as a metabolic target in cancer.

Stearoyl-CoA desaturase Cancer metabolism CYP4F11

Drug-Likeness and Conformational Profile

The computed physicochemical parameters of N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide position it within favorable drug-like chemical space, with zero violations of Lipinski's Rule of Five (RO5): MW 284.34 g/mol, XLogP3 3.5, 1 H-bond donor, 4 H-bond acceptors, and a Quantitative Estimate of Drug-likeness (QED) weighted score of 0.80 [1]. The 2-methoxy positional isomer (CAS 200726-39-2), while sharing the same molecular formula and MW, exhibits divergent solid-state properties including distinct crystal packing, melting behavior, and NLO activity, as demonstrated by single-crystal X-ray diffraction studies [2]. The para-methoxy substitution of the target compound reduces intramolecular hydrogen bonding potential compared to the ortho-methoxy analog, which can form a six-membered intramolecular H-bond between the methoxy oxygen and the amide NH, potentially altering conformational preferences and target binding [3].

Drug-likeness Physicochemical profiling Lead optimization

Multi-Target Bioactivity Profiling

According to ChEMBL, N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide has been tested in 31 distinct assays spanning multiple target classes including enzymes, membrane receptors, ion channels, transcription factors, and transporters, with functional, binding, and ADME readouts [1]. This breadth of target screening is substantially greater than that reported for the closely related 2-methoxy positional isomer, which lacks a comparable multi-target bioactivity profile in public databases [2]. The compound's preclinical maximum phase designation in ChEMBL indicates that it has advanced beyond purely in silico evaluation, distinguishing it from the majority of benzothiazole-benzamide congeners that remain uncharacterized beyond computational predictions [1]. While individual potency values vary across targets, the availability of a pre-existing 31-assay dataset reduces the experimental burden for research groups seeking a well-characterized chemical starting point.

Polypharmacology Bioactivity profiling Chemical probe

Gold-Catalyzed Desulfurizative Synthesis

A specific synthetic route to N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide has been reported via gold(I) chloride-catalyzed intramolecular amidotransfer from 3-(1,3-benzothiazol-2-yl)-1-(4-methoxybenzoyl)thiourea, with desulfurizative conversion to the target benzamide in THF/acetone over 10 hours [1]. This gold(I)-mediated desulfurizative approach is distinct from the conventional benzoyl chloride coupling route (used for the unsubstituted benzamide analog and other benzothiazole-benzamide derivatives) [2]. The thiourea-to-amide transformation under gold catalysis provides access to the 4-methoxy-substituted product with a defined synthetic provenance, which may be relevant for impurity profiling and batch-to-batch consistency assessment during procurement. In contrast, the 2-methoxy isomer was synthesized via direct benzoylation of 2-aminobenzothiazole with 2-methoxybenzoyl chloride—a fundamentally different synthetic strategy that may introduce distinct impurity profiles [3].

Synthetic methodology Gold catalysis Benzamide synthesis

N-(1,3-Benzothiazol-2-yl)-4-methoxybenzamide Application Scenarios


SCD Inhibition in CYP4F11-Defined Lung Cancer

Investigators studying stearoyl-CoA desaturase (SCD) as a metabolic vulnerability in non-small cell lung cancer (NSCLC) can employ N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide as a tool compound with documented differential activity in NCI-H2122 cells (IC50 2.60 μM, CYP4F11-positive) versus H2009 cells (IC50 31 μM, CYP4F11-negative). This 12-fold context-dependent potency window makes the compound suitable for designing controlled experiments to dissect CYP4F11-mediated metabolic contributions to SCD inhibitor response [1]. The compound's existing bioactivity dataset (31 assays, ChEMBL) provides ancillary target engagement information to anticipate potential off-target effects [2].

Benzothiazole-Benzamide Scaffold Optimization

For medicinal chemistry programs exploring benzothiazole-benzamide hybrids as kinase inhibitors or antiproliferative agents, the 4-methoxy substitution offers a structurally characterized starting point with known physicochemical parameters (XLogP3 3.5, QED 0.80, zero RO5 violations) [1]. The para-methoxy orientation eliminates the intramolecular hydrogen bonding observed with ortho-substituted analogs, providing a cleaner conformational baseline for SAR expansion. Researchers can benchmark new analogs against the documented antiproliferative SAR established in the broader N-1,3-benzothiazol-2-ylbenzamide series, where even minor substituent changes on the benzamide ring produce order-of-magnitude shifts in HepG2 and MCF-7 growth inhibition [2].

Multi-Target Bioactivity Fingerprinting

With 31 curated bioactivity data points across 23 unique protein targets spanning enzymes, membrane receptors, ion channels, transcription factors, and transporters, this compound serves as a pre-characterized polypharmacology probe [1]. Research groups conducting phenotypic screening can cross-reference their hit profiles against the existing ChEMBL dataset for this compound to rapidly identify known target interactions and prioritize novel activity signatures. The preclinical maximum phase designation indicates that the compound has undergone more extensive biological evaluation than most benzothiazole-benzamide congeners, reducing the risk of investing in an uncharacterized chemical entity [1].

Gold-Catalyzed Amide Bond Methodology

The reported synthesis of this compound via gold(I)-catalyzed desulfurizative amidotransfer from a thiourea precursor provides a case study for methodology development in catalytic amide bond formation [1]. This route contrasts with the conventional benzoyl chloride coupling method used for most benzothiazole-benzamide analogs, offering a complementary synthetic strategy that may be advantageous for substrates sensitive to acyl chloride conditions [2]. Researchers in synthetic methodology can use this compound as a benchmark substrate to evaluate new catalytic amidation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.